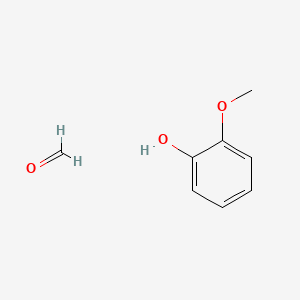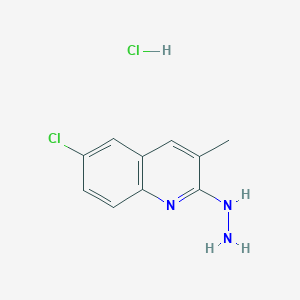![molecular formula C11H14N4O B13753729 (6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol CAS No. 1184918-02-2](/img/structure/B13753729.png)
(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyrrolidine ring with an imidazo[1,2-b]pyridazine core, making it a versatile scaffold for the development of biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring. Subsequent functionalization with pyrrolidine can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in disease progression, making it a potential therapeutic agent .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar core but distinct properties and applications.
Uniqueness
(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol is unique due to its specific combination of the pyrrolidine ring and imidazo[1,2-b]pyridazine core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable scaffold for drug discovery and development .
特性
CAS番号 |
1184918-02-2 |
|---|---|
分子式 |
C11H14N4O |
分子量 |
218.26 g/mol |
IUPAC名 |
(6-pyrrolidin-1-ylimidazo[1,2-b]pyridazin-2-yl)methanol |
InChI |
InChI=1S/C11H14N4O/c16-8-9-7-15-10(12-9)3-4-11(13-15)14-5-1-2-6-14/h3-4,7,16H,1-2,5-6,8H2 |
InChIキー |
OYGRXZPQKJPWLG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NN3C=C(N=C3C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


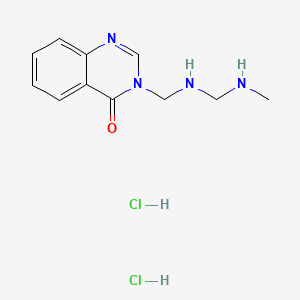
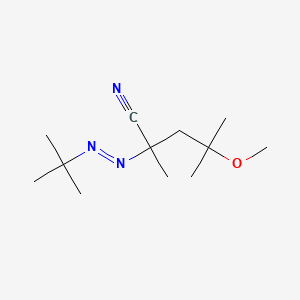
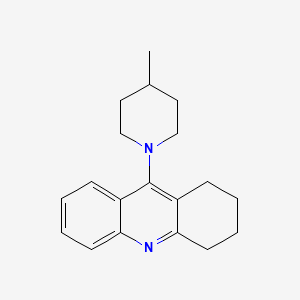
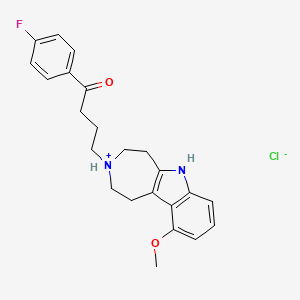
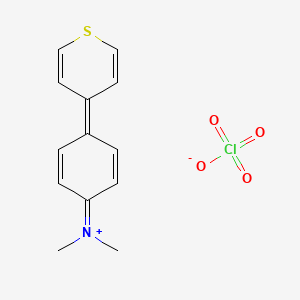
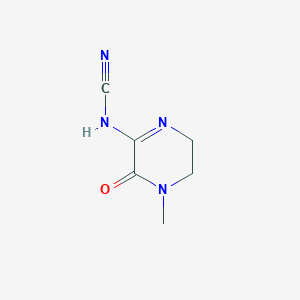
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)
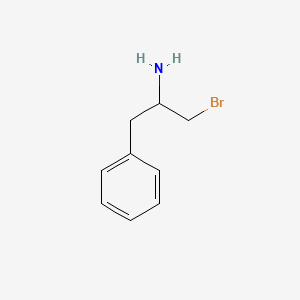
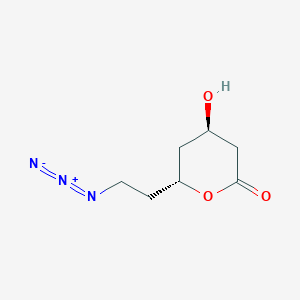
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
